molecular formula C13H14N2O B2384014 N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide CAS No. 2411218-61-4

N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide

Cat. No. B2384014
M. Wt: 214.268
InChI Key: TZBQLBRNTVAMPW-UHFFFAOYSA-N
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Description

“N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide” is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The addition of alkylating agents to the reaction mixture leads to the production of thioesters . By aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, these are converted into various end products .

Future Directions

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for research . Further studies could explore novel versions of this type of synthesis and investigate the biological activities of the resulting compounds .

properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-13(16)14-9-11-8-7-10-5-3-6-12(10)15-11/h7-8H,3,5-6,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQLBRNTVAMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide

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